molecular formula C7H7F3N2O B2767840 3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1006471-12-0

3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B2767840
CAS No.: 1006471-12-0
M. Wt: 192.141
InChI Key: XSNKZBNXUKQTEN-UHFFFAOYSA-N
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Description

The compound “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” is a type of organic compound known as a pyrazole. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. One of the carbon atoms would be substituted with a methyl group (CH3), and another carbon would be substituted with a trifluoroethyl group (C2H2F3). The remaining carbon would be part of a carbaldehyde group (CHO) .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrazoles are known to undergo a variety of chemical reactions. For example, they can react with electrophiles at the 3-position, and they can undergo N-alkylation .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

The synthesis of new pyrazole derivatives has been explored for their potential antimicrobial and antioxidant properties. Bhat et al. (2016) synthesized a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds, which exhibited a broad spectrum of antimicrobial activities and moderate to good antioxidant activities. The anti-bacterial results were further supported by in silico molecular docking studies, indicating their potential as good inhibitors of the E. coli MurB enzyme (Bhat, N. G. K., Kayarmar, Peethamber, & Shafeeulla, 2016).

Structural Characterization

The structural characterization of pyrazole derivatives is crucial for understanding their potential applications. Xu and Shi (2011) detailed the synthesis and crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, providing insights into its molecular configuration, which is essential for its application in designing compounds with desired biological activities (Xu & Shi, 2011).

Biological Investigations

The exploration of pyrazole derivatives extends to biological investigations, such as their antiproliferative activities. Ashok et al. (2020) conducted a study on the antiproliferative activity of synthesized pyrazole aldehydes and their benzimidazole derivatives against cancer cell lines, with some compounds exhibiting highly potent activity (Ashok, Ram Reddy, Nagaraju, Dharavath, Ramakrishna, Gundu, Shravani, & Sarasija, 2020).

Novel Synthesis Approaches

Innovative synthesis approaches for pyrazole derivatives have been developed to enhance their applications. Hu et al. (2010) reported on the synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent, demonstrating the versatility of pyrazole carbaldehydes in creating a wide range of potentially useful compounds (Hu, Ge, Ding, & Zhang, 2010).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Pyrazoles are found in a variety of pharmaceutical drugs and are known to have a wide range of biological activities .

Safety and Hazards

As with any chemical compound, handling “3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future directions for research on this compound would likely involve exploring its potential uses in pharmaceuticals or other industries. Pyrazoles are a focus of ongoing research due to their wide range of biological activities .

Properties

IUPAC Name

3-methyl-1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c1-5-6(3-13)2-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNKZBNXUKQTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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